molecular formula C19H18O7 B14494451 2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate CAS No. 65388-47-8

2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate

Cat. No.: B14494451
CAS No.: 65388-47-8
M. Wt: 358.3 g/mol
InChI Key: XHXLWQDDLPNZDD-UHFFFAOYSA-N
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Description

2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate is a complex organic compound with the molecular formula C19H18O7 It is known for its unique structural properties, which include both benzoyloxy and hydroxyethyl groups attached to a benzene-1,4-dicarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2-(benzoyloxy)ethanol and 2-hydroxyethanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzoyloxy group can be reduced to a hydroxyl group.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of hydroxyl-containing derivatives.

    Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxyethyl) terephthalate: Similar structure but lacks the benzoyloxy group.

    Diethyl terephthalate: Similar core structure but different ester groups.

    Polyethylene terephthalate (PET): A polymeric form with repeating terephthalate units.

Uniqueness

2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate is unique due to the presence of both benzoyloxy and hydroxyethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

65388-47-8

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

4-O-(2-benzoyloxyethyl) 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C19H18O7/c20-10-11-24-18(22)15-6-8-16(9-7-15)19(23)26-13-12-25-17(21)14-4-2-1-3-5-14/h1-9,20H,10-13H2

InChI Key

XHXLWQDDLPNZDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCO

Origin of Product

United States

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